Thermal o-Quinodimethane Generation Temperature: Sultine vs. Benzocyclobutene vs. Sulfone
1,4-Dihydro-2,3-benzoxathiin-3-oxide generates o-quinodimethane via cheletropic SO₂ extrusion at ca. 80 °C in refluxing benzene, producing no by-products other than SO₂ [1]. In contrast, the classical benzocyclobutene (BCB) route requires approximately 180 °C for conrotatory ring-opening [2], and common sulfone precursors such as 1,3-dihydrobenzo[c]thiophene-2,2-dioxide thermolyze at temperatures exceeding 200 °C [3]. This represents a minimum 100 °C reduction in operating temperature.
| Evidence Dimension | Temperature required for o-quinodimethane generation |
|---|---|
| Target Compound Data | ca. 80 °C (refluxing benzene) [1] |
| Comparator Or Baseline | Benzocyclobutene: ~180 °C [2]; 1,3-Dihydrobenzo[c]thiophene-2,2-dioxide: >200 °C [3] |
| Quantified Difference | ΔT ≥ 100 °C lower than BCB; ΔT ≥ 120 °C lower than sulfone |
| Conditions | Solution-phase thermolysis; sultine in refluxing benzene at atmospheric pressure |
Why This Matters
A reduction of >100 °C in reaction temperature directly translates to compatibility with thermally labile functional groups, lower energy costs, and safer large-scale processing.
- [1] Comprehensive Heterocyclic Chemistry IV, Chapter 8.10.9.2.4. 2022, pp. 80–118. https://www.sciencedirect.com/topics/chemistry/benzoxathiine View Source
- [2] Segura, J. L.; Martin, N. o-Quinodimethanes: Efficient Intermediates in Organic Synthesis. Chem. Rev. 1999, 99, 3199–3246. DOI: 10.1021/cr990011e. https://pubs.acs.org/doi/10.1021/cr990011e View Source
- [3] Cava, M. P.; Napier, D. R. Condensed Cyclobutane Aromatic Compounds. VIII. The Mechanism of Formation of 1,2-Dibromobenzocyclobutene; A New Diels-Alder Synthesis. J. Am. Chem. Soc. 1957, 79, 1701–1705. (Representative early report on sulfone thermolysis). https://pubs.acs.org/doi/10.1021/ja01564a048 View Source
